molecular formula C12H22O7 B14249130 2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- CAS No. 184886-36-0

2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)-

Katalognummer: B14249130
CAS-Nummer: 184886-36-0
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: DPQWVNVAYSNZFG-QCNOEVLYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- is a chemical compound with the molecular formula C12H22O7 and a molecular weight of 278.2989 . This compound is characterized by its unique structure, which includes three methoxymethoxy groups attached to a cyclohexenol ring. It is often used in various chemical and industrial applications due to its distinct properties.

Vorbereitungsmethoden

The synthesis of 2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- involves several steps. The primary synthetic route includes the protection of hydroxyl groups with methoxymethyl (MOM) groups, followed by cyclization to form the cyclohexenol ring. The reaction conditions typically involve the use of strong acids or bases to facilitate the protection and cyclization steps. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Analyse Chemischer Reaktionen

2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- involves its interaction with specific molecular targets and pathways. The methoxymethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- can be compared with other similar compounds, such as:

    2-Cyclohexen-1-ol: Lacks the methoxymethoxy groups, resulting in different chemical and biological properties.

    4,5,6-Tris(methoxymethoxy)cyclohexanol: Similar structure but with a fully saturated cyclohexanol ring.

    Methoxymethoxy-substituted cyclohexenes: Varying degrees of substitution and different positions of the methoxymethoxy groups.

The uniqueness of 2-Cyclohexen-1-ol, 4,5,6-tris(methoxymethoxy)-, (1S,4R,5S,6R)- lies in its specific substitution pattern and the resulting chemical properties .

Eigenschaften

CAS-Nummer

184886-36-0

Molekularformel

C12H22O7

Molekulargewicht

278.30 g/mol

IUPAC-Name

(1S,4R,5S,6R)-4,5,6-tris(methoxymethoxy)cyclohex-2-en-1-ol

InChI

InChI=1S/C12H22O7/c1-14-6-17-10-5-4-9(13)11(18-7-15-2)12(10)19-8-16-3/h4-5,9-13H,6-8H2,1-3H3/t9-,10+,11+,12-/m0/s1

InChI-Schlüssel

DPQWVNVAYSNZFG-QCNOEVLYSA-N

Isomerische SMILES

COCO[C@@H]1C=C[C@@H]([C@H]([C@H]1OCOC)OCOC)O

Kanonische SMILES

COCOC1C=CC(C(C1OCOC)OCOC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.